N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
Overview
Description
N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The structure of this compound consists of a benzothiadiazole core with a cyclohexyl group and a sulfonamide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with cyclohexylamine and a sulfonating agent. One common method is as follows:
Step 2: Cyclohexylamine is then reacted with the 2,1,3-benzothiadiazole to introduce the cyclohexyl group.
Step 3: The final step involves sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells due to its electron-withdrawing properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Utilized in the development of smart materials and sensors.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its aromaticity and electron-withdrawing properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
Uniqueness
N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of the cyclohexyl and sulfonamide groups, which enhance its solubility, stability, and biological activity compared to other benzothiadiazole derivatives.
Properties
IUPAC Name |
N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c16-19(17,15-9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-18-13-10/h4,7-9,15H,1-3,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRKCXRQEFFHDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332941 | |
Record name | N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726233 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313241-77-9 | |
Record name | N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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